molecular formula C17H13ClN4O B4333438 N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE

N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE

Cat. No.: B4333438
M. Wt: 324.8 g/mol
InChI Key: YJGMJHVNTXQJTN-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the 5-methyl-2-furyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: A class of compounds with similar core structures.

    Chlorophenyl derivatives: Compounds with similar substituents on the phenyl ring.

    Furyl derivatives: Compounds with similar furyl groups.

Uniqueness

N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-11-2-7-14(23-11)16-17(20-13-5-3-12(18)4-6-13)22-9-8-19-10-15(22)21-16/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGMJHVNTXQJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE
Reactant of Route 3
N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE
Reactant of Route 4
N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE
Reactant of Route 5
N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE
Reactant of Route 6
N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE

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